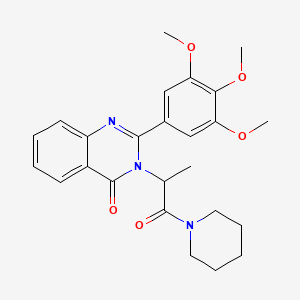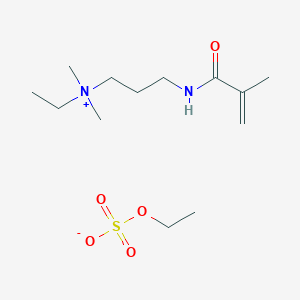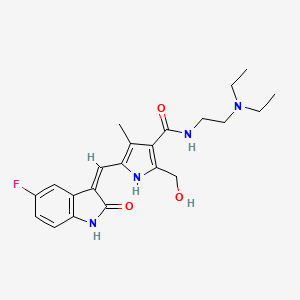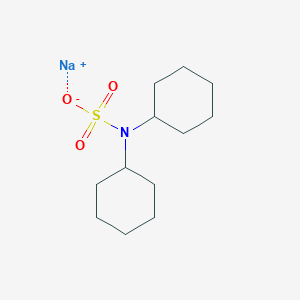
Sodium dicyclohexylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dicyclohexylsulfamate is a chemical compound with the molecular formula C₁₂H₂₂NNaO₃S. It is known for its unique structure, which includes two cyclohexyl groups attached to a sulfamate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium dicyclohexylsulfamate can be synthesized through the reaction of dicyclohexylamine with sulfamic acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving dicyclohexylamine in an appropriate solvent.
- Adding sulfamic acid to the solution.
- Introducing sodium hydroxide to neutralize the mixture and form the sodium salt.
- Isolating the product through crystallization or other purification methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dicyclohexylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfamates.
Applications De Recherche Scientifique
Sodium dicyclohexylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium dicyclohexylsulfamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The sulfamate group can act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Sodium cyclamate: Another sulfamate compound used as a sweetener.
Sodium sulfamate: A simpler sulfamate compound with different applications.
Comparison: Sodium dicyclohexylsulfamate is unique due to its two cyclohexyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler sulfamate compounds like sodium cyclamate and sodium sulfamate, which lack these bulky substituents and therefore have different chemical behaviors and applications.
Propriétés
Numéro CAS |
114723-27-2 |
|---|---|
Formule moléculaire |
C12H22NNaO3S |
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
sodium;N,N-dicyclohexylsulfamate |
InChI |
InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
UXDIHPFDYZHZPL-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


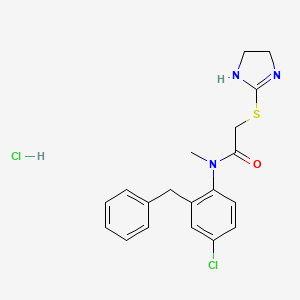
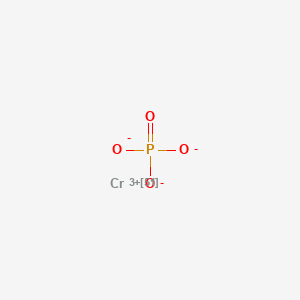

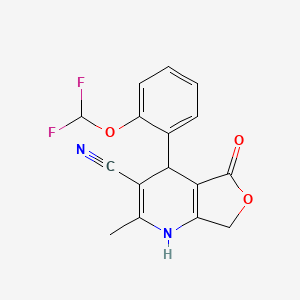



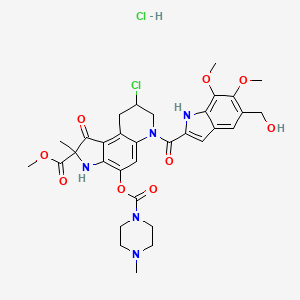
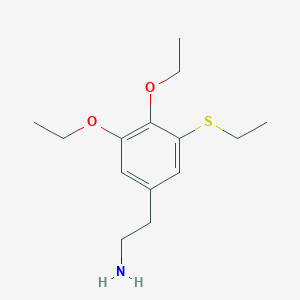
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

